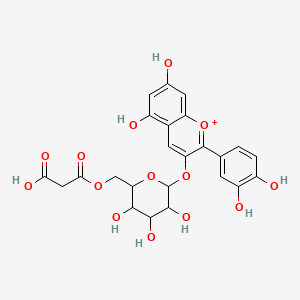
Cyanidin 3-malonylglucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanidin 3-malonylglucoside is a type of anthocyanin, a class of compounds known for their vibrant colors and antioxidant properties. This compound is a derivative of cyanidin, which is a common anthocyanidin found in various fruits and vegetables. This compound is particularly noted for its presence in red onions and other pigmented plants, contributing to their color and potential health benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyanidin 3-malonylglucoside typically involves the enzymatic glycosylation of cyanidin. This process can be carried out using enzymes such as anthocyanidin synthase and cyanidin 3-O-glucosyltransferase. These enzymes facilitate the attachment of glucose and malonyl groups to the cyanidin molecule under controlled conditions .
Industrial Production Methods
In an industrial setting, this compound can be produced using microbial fermentation. Engineered strains of Escherichia coli, for example, can be used to produce this compound by introducing the necessary biosynthetic genes and optimizing the fermentation conditions . This method allows for the scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyanidin 3-malonylglucoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can alter the structure and properties of the compound, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent parts, such as cyanidin and glucose.
Major Products Formed
The major products formed from these reactions include protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid. These products are bioactive phenolic compounds that contribute to the antioxidant properties of this compound .
Applications De Recherche Scientifique
Cyanidin 3-malonylglucoside has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential use in food preservation.
Biology: Research focuses on its role in plant pigmentation and its effects on plant health.
Mécanisme D'action
Cyanidin 3-malonylglucoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, which can protect cells from damage. The compound also modulates various signaling pathways, including those involved in inflammation and apoptosis. For example, it activates adenosine monophosphate-activated protein kinase (AMPK) and suppresses gluconeogenesis by reducing the expression of gluconeogenic genes .
Comparaison Avec Des Composés Similaires
Cyanidin 3-malonylglucoside is similar to other anthocyanins such as cyanidin 3-glucoside and cyanidin 3-rutinoside. it is unique due to the presence of the malonyl group, which enhances its stability and bioavailability. This makes it more effective as an antioxidant and colorant compared to its non-malonylated counterparts .
List of Similar Compounds
- Cyanidin 3-glucoside
- Cyanidin 3-rutinoside
- Pelargonidin 3-glucoside
- Delphinidin 3-glucoside
Propriétés
IUPAC Name |
3-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O14/c25-10-4-13(27)11-6-16(23(36-15(11)5-10)9-1-2-12(26)14(28)3-9)37-24-22(34)21(33)20(32)17(38-24)8-35-19(31)7-18(29)30/h1-6,17,20-22,24,32-34H,7-8H2,(H4-,25,26,27,28,29,30)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQLTZUOXIQBDO-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23O14+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94977-38-5 |
Source


|
| Record name | Cyanidin 3-(6''-malonylglucoside) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037974 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

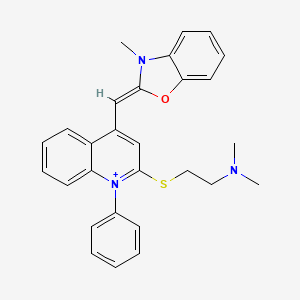

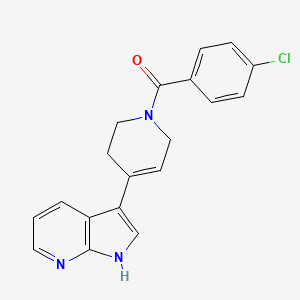

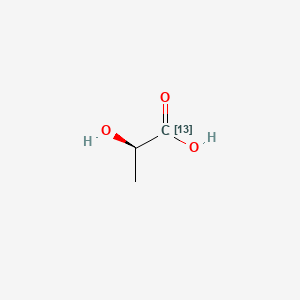
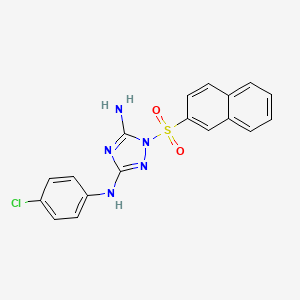
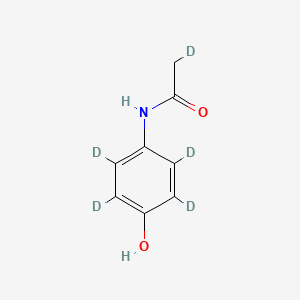
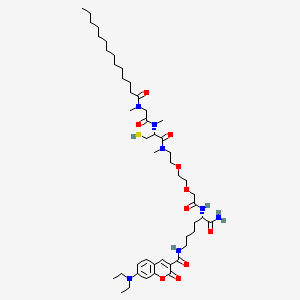
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
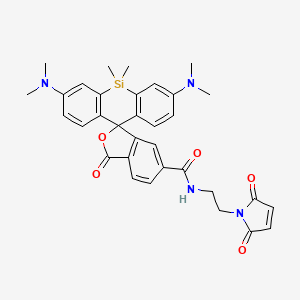
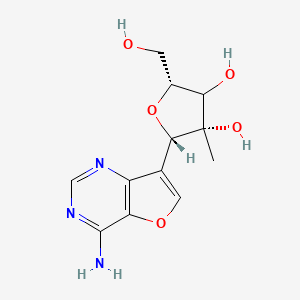
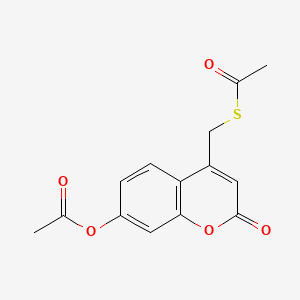
![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)
